molecular formula C17H16N4O3S B3724966 N'-(2,4-dihydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

N'-(2,4-dihydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

Cat. No.: B3724966
M. Wt: 356.4 g/mol
InChI Key: WBJYCLLPJIIHCX-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,4-Dihydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a synthetic chemical reagent designed for research applications. It features a molecular scaffold combining benzimidazole and hydrazide-hydrazone motifs, structures that are recognized in medicinal chemistry for their diverse biological potential . Benzimidazole-based derivatives are frequently investigated as core structures in the development of novel therapeutic agents due to their wide range of activity . Scientific literature indicates that related acetohydrazide compounds incorporating benzimidazole elements have demonstrated significant antitumor properties in preclinical studies, with some showing excellent inhibitory activity against various human cancer cell lines . Furthermore, hydrazide-hydrazone derivatives are a prominent class of compounds studied extensively for their antimicrobial and antiproliferative activities, making them a promising area in the search for new anti-infective and anticancer agents . Researchers can utilize this compound as a building block or reference standard in chemical synthesis and biological screening projects. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-21-14-5-3-2-4-13(14)19-17(21)25-10-16(24)20-18-9-11-6-7-12(22)8-15(11)23/h2-9,22-23H,10H2,1H3,(H,20,24)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJYCLLPJIIHCX-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2,4-dihydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H16N4O2S
  • Molecular Weight : 340.4 g/mol
  • Purity : Typically around 95%.

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have shown significant antimicrobial properties. A comprehensive review of benzimidazole derivatives highlighted their effectiveness against various pathogens. For instance, compounds with similar structures demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismsMIC (μg/ml)
Compound 1Staphylococcus aureus2
Compound 2Escherichia coli4
Compound 3Candida albicans8

Anticancer Activity

Research indicates that benzimidazole derivatives possess anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a study on related hydrazones demonstrated significant cytotoxic effects against pancreatic and gastric cancer cell lines .

Case Study: Cytotoxicity of Benzimidazole Hydrazones

In vitro studies revealed that certain benzimidazole hydrazones exhibited high cytotoxicity against human cancer cell lines such as SGC7901 (gastric cancer) and Patu8988 (pancreatic cancer). The mechanism of action involved the induction of apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the benzimidazole moiety is crucial for its antimicrobial and anticancer activities. Studies have shown that modifications at specific positions on the benzimidazole ring can enhance or diminish biological activity .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Hydroxyl Group at Position 2Increased antibacterial activity
Methyl Substitution on BenzimidazoleEnhanced cytotoxicity against cancer cells

Scientific Research Applications

Anti-Cancer Activity

Numerous studies have highlighted the anti-cancer potential of this compound. Research indicates that derivatives of benzothiazole and benzimidazole, which include this compound, exhibit significant cytotoxicity against various cancer cell lines.

Case Studies:

  • Cell Line Studies: A study demonstrated that the compound accelerated apoptosis in MCF-7 breast cancer cells with an IC50 value of 25.72 ± 3.95 μM. In vivo experiments on tumor-bearing mice showed suppressed tumor growth when treated with this compound .
  • Comparative Analysis: The antiproliferative effects were compared against standard chemotherapeutic agents like doxorubicin (DOX), with some derivatives showing lower IC50 values than DOX, indicating enhanced efficacy .
CompoundCell LineIC50 (μM)Reference
N'-(2,4-dihydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazideMCF-725.72 ± 3.95
Benzothiazole DerivativeU87 Glioblastoma45.2 ± 13.0
Hydrazone VariantsHCT1160.98 ± 0.02

Anti-Inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Certain derivatives have shown promising results in inhibiting inflammatory pathways.

Findings:

  • Inhibition Studies: A derivative of the compound demonstrated an IC50 value of 57.89 ± 0.19 μM against inflammation markers in vitro, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens.

Research Insights:

  • Bacterial Inhibition: The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 8 mg/mL for S. aureus and 32 mg/mL for E. coli .
PathogenMIC (mg/mL)Reference
Staphylococcus aureus8
Escherichia coli32

Mechanistic Insights

Understanding the mechanism of action is crucial for further development and application of this compound.

Mechanisms Identified:

  • Targeting Proteins: The compound has been shown to interact with specific protein targets involved in cancer progression and inflammation, enhancing its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Compound A shares structural similarities with several analogs, differing primarily in substituents on the benzylidene ring, the thioether chain, and the benzimidazole core. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Benzylidene) Thioether Group Melting Point (°C) Key Spectral Data (NMR/HR-MS) Source (Evidence ID)
Compound A 2,4-Dihydroxy 1-Methyl Not reported Not available N/A
N'-(2,4-Dihydroxybenzylidene)-2-(2-(propylthio)-1H-benzimidazol-1-yl)acetohydrazide (Compound 14) 2,4-Dihydroxy Propylthio 209–277 1H/13C NMR, HR-MS
(E)-N’-(2,4-Dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzimidazol-1-yl)acetohydrazide (228) 2,4-Dihydroxy Ethylthio Not reported Not reported
N′-(3-Hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide 3-Hydroxy 1-Methyl Not reported 1H/13C NMR, HR-MS
2-((1-Methyl-1H-benzimidazol-2-yl)thio)-N′-(2-thienylmethylene)acetohydrazide 2-Thienyl 1-Methyl Not reported Not reported

Key Observations :

  • Phenolic substituent position: The 2,4-dihydroxybenzylidene group in Compound A and Compound 14 may enhance antioxidant or metal-chelating activity compared to mono-hydroxy (e.g., 3-hydroxy in ) or non-phenolic analogs (e.g., 2-thienyl in ) .
Table 2: Bioactivity Profiles of Selected Analogs
Compound Name/ID Biological Activity IC50/EC50 (μM) Mechanism/Pathway Source (Evidence ID)
Compound A Not explicitly reported (inferred antioxidant/anticancer potential) N/A Hypothesized: PI3K/Akt inhibition N/A
Compound 228 α-Glucosidase inhibition 6.10 ± 0.5 Enzyme inhibition
N′-Benzylidene-2-[(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide Anticancer activity against H-ras-transformed fibroblasts 0.50 µg/mL Akt inhibition, apoptosis induction
N′-(2-Hydroxy-5-nitrobenzylidene)-2-(triazolylthio)acetohydrazide Cytotoxicity against melanoma (IGR39), breast (MDA-MB-231), and pancreatic (Panc-1) Not reported Cell migration inhibition
Quinazoline-isatin hydrazones (e.g., 16–34) Anticancer activity via EGFR inhibition Not reported Apoptosis induction

Key Findings :

Enzyme Inhibition : Compound 228 (ethylthio analog) exhibits potent α-glucosidase inhibition (IC50 = 6.10 μM), outperforming the standard acarbose (IC50 = 378.2 μM) . The 2,4-dihydroxybenzylidene group may contribute to this activity through hydrogen bonding with enzyme active sites.

Anticancer Mechanisms : Hydrazones with benzimidazole or benzothiazole cores (e.g., ) often target the PI3K/Akt pathway or induce apoptosis. Compound A 's methyl group may enhance metabolic stability compared to bulkier substituents (e.g., propylthio in ).

Antioxidant Potential: Phenolic hydrazones like Compound A and Compound 14 are strong radical scavengers, as seen in analogs with 2,3-dihydroxy or 3,4-dihydroxy substitutions .

Q & A

Basic: What are the standard synthetic protocols for synthesizing N'-(2,4-dihydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide?

The synthesis typically involves a condensation reaction between 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide and 2,4-dihydroxybenzaldehyde. Key steps include:

  • Reaction setup : Reacting the hydrazide derivative with the aldehyde in a polar solvent (e.g., ethanol or methanol) under reflux conditions (100°C for 4–6 hours) to form the hydrazone bond .
  • Purification : Post-reaction, the crude product is precipitated by adding ice-cold water, filtered, and recrystallized using methanol or ethanol to enhance purity .
  • Catalysts : Acidic or basic catalysts (e.g., acetic acid) may be used to accelerate the reaction, though some protocols omit them .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Characterization requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the hydrazone structure, aromatic protons, and substituent positions (e.g., dihydroxybenzylidene and benzimidazole moieties) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (C=N stretch at ~1600 cm⁻¹, O-H stretch at ~3400 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material) .
  • Elemental Analysis : Validates molecular formula consistency .

Basic: How is the anti-inflammatory activity of this compound evaluated in preclinical studies?

Preclinical evaluation involves:

  • In vitro assays : Inhibition of pro-inflammatory enzymes (e.g., cyclooxygenase-2 (COX-2)) via enzyme-linked immunosorbent assays (ELISA) .
  • Cell-based models : Measuring reduction in inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cell lines (e.g., RAW 264.7) using lipopolysaccharide (LPS)-induced inflammation models .
  • In vivo models : Carrageenan-induced paw edema in rodents, with compound administration at 50–100 mg/kg doses and edema reduction measured via plethysmometry .

Advanced: How can researchers optimize the condensation reaction to improve yield and purity?

Advanced optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol, but require careful pH control .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or heterogeneous catalysts (e.g., montmorillonite K10) can improve yields by stabilizing intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) while maintaining yields >85% .
  • Real-time monitoring : Thin-layer chromatography (TLC) at 30-minute intervals ensures reaction progression and minimizes byproducts .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for benzimidazole-based hydrazones?

SAR studies focus on:

  • Functional group substitution : Modifying the dihydroxybenzylidene moiety (e.g., replacing -OH with -OCH₃) to assess impact on bioactivity .
  • Thioether bridge variations : Comparing sulfur-linked benzimidazoles to oxygen or nitrogen analogs to evaluate electronic effects on target binding .
  • Crystallographic data : X-ray diffraction reveals conformational preferences (e.g., E/Z isomerism) that correlate with biological activity .
  • Computational modeling : Docking studies predict interactions with biological targets (e.g., COX-2 active site) .

Advanced: How do crystallographic studies contribute to understanding this compound’s molecular interactions?

Single-crystal X-ray diffraction provides:

  • Bond geometry : Exact bond lengths (e.g., C=N ~1.28 Å) and angles confirm hydrazone formation .
  • Intermolecular interactions : Hydrogen bonding (e.g., between hydroxyl groups and water molecules) influences solubility and stability .
  • Packing arrangements : Crystal lattice organization affects physicochemical properties (e.g., melting point) and bioavailability .

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., consistent LPS concentrations in cytokine assays) .
  • Compound purity : Use HPLC to verify purity thresholds (>95%) and exclude impurities as confounding factors .
  • Dose-response profiling : Compare EC₅₀ values across studies to identify potency differences .
  • In silico validation : Use cheminformatics tools (e.g., molecular dynamics simulations) to reconcile experimental and theoretical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,4-dihydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2,4-dihydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.